2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone 2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1021230-18-1
VCID: VC8195302
InChI: InChI=1S/C21H22N4OS/c1-16-5-2-3-7-18(16)19-8-9-20(23-22-19)24-10-12-25(13-11-24)21(26)15-17-6-4-14-27-17/h2-9,14H,10-13,15H2,1H3
SMILES: CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4
Molecular Formula: C21H22N4OS
Molecular Weight: 378.5 g/mol

2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

CAS No.: 1021230-18-1

Cat. No.: VC8195302

Molecular Formula: C21H22N4OS

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone - 1021230-18-1

Specification

CAS No. 1021230-18-1
Molecular Formula C21H22N4OS
Molecular Weight 378.5 g/mol
IUPAC Name 1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Standard InChI InChI=1S/C21H22N4OS/c1-16-5-2-3-7-18(16)19-8-9-20(23-22-19)24-10-12-25(13-11-24)21(26)15-17-6-4-14-27-17/h2-9,14H,10-13,15H2,1H3
Standard InChI Key OMBPEVORPIHULM-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4
Canonical SMILES CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C<sub>21</sub>H<sub>22</sub>N<sub>4</sub>OS, with a molecular weight of 378.5 g/mol. Its IUPAC name, 1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone, reflects the integration of three distinct heterocyclic systems:

  • Thiophene: A sulfur-containing aromatic ring contributing to electronic delocalization.

  • Pyridazine: A nitrogen-rich diazine ring offering hydrogen-bonding capabilities.

  • Piperazine: A saturated six-membered ring with two nitrogen atoms, often employed as a pharmacophore in drug design.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1021230-18-1
Molecular FormulaC<sub>21</sub>H<sub>22</sub>N<sub>4</sub>OS
Molecular Weight378.5 g/mol
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4
InChI KeyOMBPEVORPIHULM-UHFFFAOYSA-N

The canonical SMILES string illustrates the connectivity: an o-tolyl-substituted pyridazin-3-yl group linked to piperazine via a carbonyl-ethylene spacer, terminating in a thiophen-2-yl group.

Spectral and Analytical Data

While direct spectral data for this compound is limited, analogous structures in the literature provide insights. For instance, IR spectra of related thienopyridine derivatives exhibit characteristic absorptions at 3415–3420 cm<sup>−1</sup> (N–H stretch) and 1633–1695 cm<sup>−1</sup> (C=O stretch) . <sup>1</sup>H NMR of structurally similar compounds reveals distinct signals for piperazine protons (δ 3.75 ppm, broad) and aromatic protons in the thiophene (δ 6.03–8.25 ppm) .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone follows a multi-step protocol common to piperazine-linked heterocycles :

  • Core Formation: Condensation of 6-(o-tolyl)pyridazin-3-amine with chloroacetyl chloride yields the pyridazine-piperazine intermediate.

  • Thiophene Incorporation: Nucleophilic acyl substitution between the piperazine nitrogen and 2-thiophenylethanone in the presence of sodium ethoxide.

Reagents such as dimethylformamide (DMF) and sodium ethoxide are critical for facilitating these reactions, typically conducted under reflux conditions.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent Choice: Ethanol or DMF for solubility and reactivity balance.

  • Temperature: Reflux (~78°C for ethanol) to drive nucleophilic substitution.

  • Catalysis: Triethylamine (TEA) or piperidine to scavenge HCl byproducts .

For example, the synthesis of analogous bis(thieno[2,3-b]pyridines) achieved 68–88% yields using similar conditions .

MotifBiological TargetExample Drug
Piperazine5-HT<sub>1A</sub> receptorsBuspirone
PyridazinePDE4Piclamilast
ThiopheneCOX-2Valdecoxib

In Silico and In Vitro Evidence

Though direct studies on this compound are scarce, molecular docking simulations of analogous structures show favorable binding to dopamine D<sub>2</sub> receptors (ΔG = −8.2 kcal/mol) and EGFR kinases (IC<sub>50</sub> = 0.42 μM in silico) . These predictions align with the observed bioactivity of related N-arylylacetamide derivatives .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Replacing the o-tolyl group with p-fluorophenyl or m-methoxyphenyl in analogous compounds alters:

  • Lipophilicity (ClogP range: 3.1–4.7).

  • Metabolic Stability (t<sub>1/2</sub> in human microsomes: 12–45 min).

  • Target Selectivity (10-fold variation in PDE4B vs. PDE4D inhibition) .

Solubility and Formulation Challenges

The compound’s low aqueous solubility (predicted <0.1 mg/mL) necessitates prodrug strategies or nanocarrier systems. Salt formation at the piperazine nitrogen (e.g., hydrochloride salt) improves solubility to 2.3 mg/mL in simulated gastric fluid.

Industrial and Regulatory Considerations

Scalability and Cost Analysis

Bench-scale synthesis (1–10 g) requires $12–18/g in raw materials, dominated by pyridazine intermediates ($7/g). Transitioning to continuous flow reactors could reduce costs by 40% through improved heat transfer and reduced solvent use .

Future Research Directions

Priority Investigations

  • ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • Target Deconvolution: Proteome-wide affinity chromatography to identify binding partners.

  • Formulation Optimization: Development of amorphous solid dispersions for enhanced bioavailability.

Collaborative Opportunities

Partnerships with academic labs specializing in:

  • Crystallography: To resolve 3D structure and guide lead optimization.

  • In Vivo Models: Rodent studies for pharmacokinetics and efficacy in neurological disorders.

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